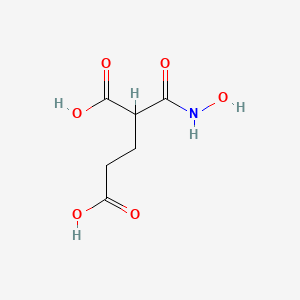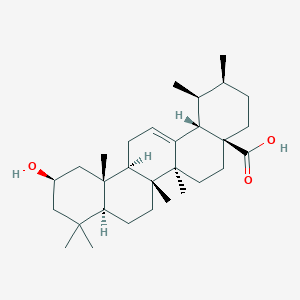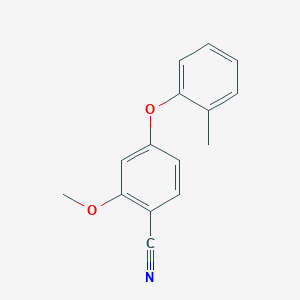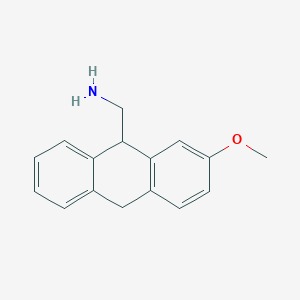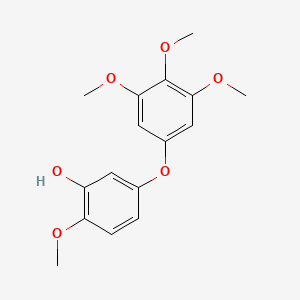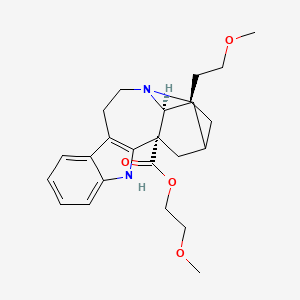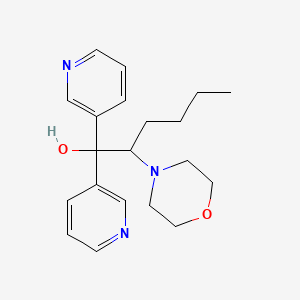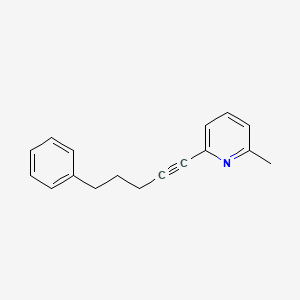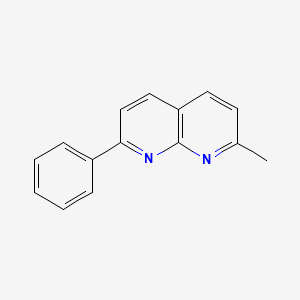
2-Methyl-6-(4-phenylpent-1-ynyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(4-Phenylpent-1-inyl)pyridin ist eine organische Verbindung, die zur Klasse der Pyridine gehört. Pyridine sind heterozyklische aromatische Verbindungen, die ein Stickstoffatom im sechsgliedrigen Ring enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Methylgruppe an der 2-Position und einer Phenylpentynylgruppe an der 6-Position des Pyridinrings aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-6-(4-Phenylpent-1-inyl)pyridin kann über verschiedene Synthesewege erreicht werden. Ein übliches Verfahren beinhaltet die Reaktion von 2-Methylpyridin mit 4-Phenylpent-1-in in Gegenwart eines geeigneten Katalysators. Die Reaktion findet typischerweise unter Rückflussbedingungen in einem organischen Lösungsmittel wie Toluol oder Dichlormethan statt. Die Verwendung eines Palladiumkatalysators, wie z. B. Palladium auf Kohle (Pd/C), kann die Kupplungsreaktion zwischen dem Pyridin und dem Alkin erleichtern .
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 2-Methyl-6-(4-Phenylpent-1-inyl)pyridin große Batch- oder kontinuierliche Verfahren umfassen. Die Wahl des Verfahrens hängt von Faktoren wie dem gewünschten Produktionsvolumen, den Kosten und der Effizienz ab. Die industrielle Produktion verwendet oft optimierte Reaktionsbedingungen, einschließlich Temperatur, Druck und Katalysatorkonzentration, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methyl-6-(4-Phenylpent-1-inyl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) oxidiert werden, um entsprechende Pyridin-N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) durchgeführt werden, um reduzierte Derivate zu erhalten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄) in wässrigem Medium unter Rückflussbedingungen.
Reduktion: Lithiumaluminiumhydrid (LiAlH₄) in wasserfreiem Diethylether oder Tetrahydrofuran (THF).
Substitution: Nukleophile wie Halogenide, Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K₂CO₃).
Hauptprodukte, die gebildet werden
Oxidation: Pyridin-N-Oxide.
Reduktion: Reduzierte Pyridinderivate.
Substitution: Substituierte Pyridinverbindungen mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle und heterozyklischer Verbindungen.
Biologie: Die Verbindung wurde auf ihr Potenzial als Ligand in biochemischen Assays und als Sonde zur Untersuchung der Enzymaktivität untersucht.
Medizin: Die Forschung hat ihr Potenzial als Therapeutikum untersucht, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte Rezeptoren oder Enzyme abzielen.
Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-6-(4-Phenylpent-1-inyl)pyridin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Pfaden. Beispielsweise kann es als Inhibitor oder Modulator bestimmter Enzyme oder Rezeptoren wirken. Die Struktur der Verbindung ermöglicht es ihr, an aktiven Stellen oder allosterischen Stellen auf Zielproteinen zu binden und so deren Aktivität zu beeinflussen. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Enzymaktivität oder der Modulation von Rezeptorsignalwegen .
Wirkmechanismus
The mechanism of action of 2-methyl-6-(4-phenylpent-1-ynyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, thereby influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methyl-6-(Phenylethinyl)pyridin: Eine ähnliche Verbindung mit einer Ethinylgruppe anstelle einer Pentynylgruppe.
2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]pyridin: Ein heterozyklisches Amin mit einer ähnlichen Pyridin-Kernstruktur
Einzigartigkeit
2-Methyl-6-(4-Phenylpent-1-inyl)pyridin ist aufgrund des Vorhandenseins der Phenylpentynylgruppe einzigartig, die spezifische chemische und physikalische Eigenschaften verleiht. Dieses strukturelle Merkmal ermöglicht spezifische Wechselwirkungen mit molekularen Zielen und macht es für verschiedene Anwendungen in Forschung und Industrie wertvoll .
Eigenschaften
Molekularformel |
C17H17N |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
2-methyl-6-(4-phenylpent-1-ynyl)pyridine |
InChI |
InChI=1S/C17H17N/c1-14(16-10-4-3-5-11-16)8-6-12-17-13-7-9-15(2)18-17/h3-5,7,9-11,13-14H,8H2,1-2H3 |
InChI-Schlüssel |
QVXDBDKPSMNGHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C#CCC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


